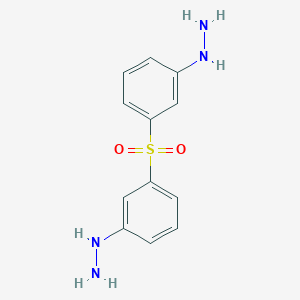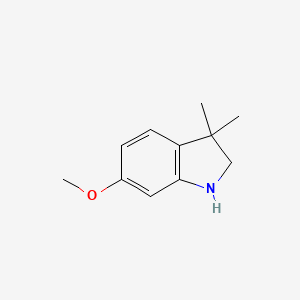
6-Methoxy-3,3-dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a methoxy group at the 6th position and two methyl groups at the 3rd position distinguishes this compound from other indoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,3-dimethylindoline typically involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction proceeds under mild conditions and yields the desired product in good yield . The reaction can be summarized as follows:
Condensation Reaction: 5-methoxy-2,3,3-trimethylindoline is reacted with squaric acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Condensation: Aldehydes and ketones are used in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Indole derivatives with various functional groups.
Substitution: Halogenated or nitrated indoline derivatives.
Condensation: Complex indoline-based structures with extended conjugation.
Aplicaciones Científicas De Investigación
6-Methoxy-3,3-dimethylindoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and other signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3-Dimethylindoline: Lacks the methoxy group at the 6th position, resulting in different chemical properties and reactivity.
6-Methoxyindole: Lacks the two methyl groups at the 3rd position, affecting its steric and electronic properties.
Indole: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness: 6-Methoxy-3,3-dimethylindoline is unique due to the combined presence of the methoxy group and the two methyl groupsThe methoxy group enhances electron density on the benzene ring, making it more reactive towards electrophilic substitution, while the methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability .
Propiedades
IUPAC Name |
6-methoxy-3,3-dimethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGHVXBZKCKNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)
![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)
![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)
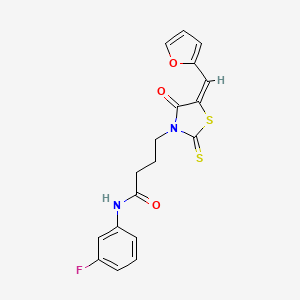
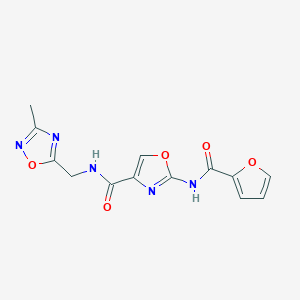

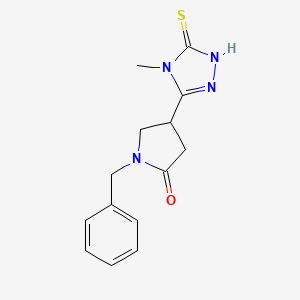
![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)

